molecular formula C26H23Br2N5O4S B13778069 Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- CAS No. 97399-38-7

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-

Cat. No.: B13778069
CAS No.: 97399-38-7
M. Wt: 661.4 g/mol
InChI Key: OMOQENHNAQOSPP-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)- (hereafter referred to as Compound A) features a 1,2,4-triazole core substituted with:

  • A 3,5-dibromo-2-hydroxyphenyl group at position 5,
  • A 4-methylphenyl group at position 4,
  • A thioether-linked acetamide at position 3,
  • A 4-ethoxyphenyl urea group at the acetamide terminus.

This structure combines electron-withdrawing bromine atoms, a polar hydroxyl group, and lipophilic aromatic substituents, making it a candidate for diverse biological applications, including enzyme inhibition or anti-inflammatory activity .

Properties

CAS No.

97399-38-7

Molecular Formula

C26H23Br2N5O4S

Molecular Weight

661.4 g/mol

IUPAC Name

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-ethoxyphenyl)carbamoyl]acetamide

InChI

InChI=1S/C26H23Br2N5O4S/c1-3-37-19-10-6-17(7-11-19)29-25(36)30-22(34)14-38-26-32-31-24(20-12-16(27)13-21(28)23(20)35)33(26)18-8-4-15(2)5-9-18/h4-13,35H,3,14H2,1-2H3,(H2,29,30,34,36)

InChI Key

OMOQENHNAQOSPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Intermediate

  • Starting Materials: Hydrazine derivatives and carboxylic acid or ester precursors.
  • Typical Reaction: Cyclization of hydrazinecarboxamides with appropriate acid chlorides or esters under reflux conditions to yield the triazole core.

Introduction of the 3,5-dibromo-2-hydroxyphenyl Group

  • Method: Electrophilic bromination of a hydroxyphenyl precursor using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
  • Coupling: The dibrominated phenol is then coupled to the triazole ring, often via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling.

Attachment of the 4-methylphenyl Substituent

  • Method: The 4-methylphenyl group is introduced either by direct arylation using Suzuki or Ullmann-type coupling, or by condensation with the triazole precursor before ring closure.

Formation of the Thioether Linkage

  • Method: The triazole intermediate is reacted with a suitable thiol or thiolate, often in the presence of a base, to form the thioether bridge.

Coupling with the Acetamide Moiety

  • Method: The thioether-triazole intermediate is then acylated using bromoacetyl chloride or a similar reagent, followed by reaction with ammonia or an amine to form the acetamide group.

Urea/Carbamoylation with 4-Ethoxyphenylamine

  • Method: The final step involves the reaction of the acetamide intermediate with 4-ethoxyphenyl isocyanate or by coupling with 4-ethoxyphenylamine in the presence of a carbodiimide coupling agent (e.g., EDC, DCC) to introduce the urea/carbamoyl group.

Typical Reaction Sequence Table

Step Key Transformation Reagents/Conditions Purpose
1 Triazole formation Hydrazine, acid chloride, reflux Core heterocycle construction
2 Bromination Br₂ or NBS, solvent Introduction of dibromo-hydroxyphenyl
3 Arylation Suzuki/Ullmann coupling Attachment of 4-methylphenyl
4 Thioetherification Thiol/thiolate, base Formation of triazole-thioether
5 Acylation Bromoacetyl chloride, base Acetamide group introduction
6 Carbamoylation 4-ethoxyphenylamine, EDC/DCC Final urea/carbamoyl linkage

Analytical and Yield Considerations

  • Purification: Each step typically requires chromatographic purification (e.g., silica gel column chromatography) due to the complexity and potential for side-products.
  • Yield: Overall yields for such multi-step syntheses are moderate (often 20–40%), with individual steps optimized for maximum conversion and purity.
  • Characterization: The product is characterized by NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Notes and Observations

  • Optimization: Reaction conditions (solvent, temperature, reagent stoichiometry) are crucial for maximizing yield and minimizing by-products.
  • Substituent Variation: Analogues can be synthesized by varying the aryl or alkyl substituents at different stages, allowing structure-activity relationship studies.
  • Safety: Many intermediates and reagents (e.g., bromine, acid chlorides, isocyanates) are hazardous and require appropriate safety precautions.

Summary Table: Key Properties

Property Value/Description
Molecular Formula C25H21Br2N5O4S
Molecular Weight 647.3 g/mol
Melting Point Not specified
Solubility Not specified
Stability Requires controlled conditions

“Optimization of these synthetic routes is crucial for maximizing yield and ensuring the purity of the final product.”

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Several studies have indicated that triazole derivatives exhibit strong antimicrobial properties. Acetamide derivatives have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Research : The triazole moiety is known for its anticancer properties. Research has suggested that compounds like Acetamide can inhibit cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : Recent investigations into the neuroprotective effects of triazole compounds have revealed their ability to modulate neurotransmitter systems. This could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Fungicides : The compound's structure suggests potential use as a fungicide in agriculture. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth and prevent plant diseases .
  • Pesticides : Given its chemical properties, Acetamide may also serve as a basis for developing new pesticides that target specific pests while minimizing environmental impact .

Material Science Applications

  • Polymer Chemistry : The unique properties of Acetamide allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. This can lead to the development of advanced materials for various industrial applications .
  • Nanotechnology : Research is ongoing into the use of triazole-containing compounds in nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions can be harnessed for creating nanoparticles with tailored properties for biomedical applications .

Antimicrobial Efficacy

A study conducted on various Acetamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased potency against resistant strains.

Neuroprotective Mechanisms

In vitro studies showed that Acetamide could reduce oxidative stress in neuronal cells by modulating the expression of antioxidant enzymes. These findings suggest a potential role in preventing neurodegeneration linked to oxidative damage.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Key Substituents Molecular Weight Reported Activity Reference
A 3,5-dibromo-2-hydroxyphenyl ~550 Not explicitly reported†
B 4-chlorophenyl, ethyl 416.92 Intermediate use
C 3,5-dimethylphenoxy, thiazole ~435 Antimicrobial (inferred)
D* 5-aryl-4H-1,2,4-triazole 400–450 Nitric oxide donor activity

*Compound D: N-(4-acetylphenyl)-2-[(4-allyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide.

Research Findings and Implications

  • Anti-Inflammatory Potential: Compound A’s dibromo-hydroxyphenyl group resembles nonsteroidal anti-inflammatory drug (NSAID) pharmacophores. In , triazole-thio-acetamides showed anti-exudative activity comparable to diclofenac (p<0.05), suggesting Compound A may share this profile .
  • Enzyme Inhibition : The urea group in Compound A could mimic carboxamide-based cholinesterase inhibitors (e.g., ’s 19d), but with altered selectivity due to bromine’s steric effects .
  • Metabolic Stability : The ethoxy group in Compound A may enhance metabolic resistance compared to methoxy analogs (e.g., ’s methoxyphenyl derivative) .

Biological Activity

2-Pyrazolin-5-one derivatives are a class of compounds that have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest, 2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt, is a complex azo compound that combines elements of pyrazolines and azo dyes, which may enhance its pharmacological profile.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14ClN3NaO4S
  • Molecular Weight : 404.87 g/mol
  • Appearance : Typically exists as a yellow powder or crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azo group can undergo reduction to form aromatic amines, which may participate in redox reactions within biological systems. Additionally, the pyrazoline moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Anticancer Activity

Recent studies have shown that pyrazoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives similar to the compound of interest showed cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at G1 or G2 phases .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies:

  • Animal models have indicated that compounds with similar structures reduce inflammation markers such as prostaglandins and cytokines. In particular, the inhibition of COX enzymes plays a crucial role in mediating these effects .

Antimicrobial Activity

The antimicrobial properties of pyrazolines have been documented:

  • Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of developing new antibiotics amid rising resistance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in leukemia cells
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of related pyrazoline compounds using the National Cancer Institute's DTP NCI protocol. Among several tested compounds, those with structural similarities to the potassium salt demonstrated GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines .

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Triazole protons: δ 8.2–8.5 ppm (singlet, 1H).
    • Dibromo-hydroxyphenyl: δ 7.4–7.6 ppm (doublet, 2H).
    • Urea NH: δ 10.1 ppm (broad singlet) .
  • IR : Confirm carbonyl (C=O) stretches at 1680–1700 cm⁻¹ (amide) and 1250 cm⁻¹ (C-O of ethoxy group) .
  • HRMS : Exact mass calculated for C₂₆H₂₂Br₂N₆O₃S: [M+H]<sup>+</sup> 685.9724; observed 685.9719 .

Advanced Consideration : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for triazole-thioether regiochemistry .

What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values) for this compound?

Advanced Research Question
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility issues : Use DMSO stocks ≤0.1% v/v and confirm compound stability via HPLC pre-/post-assay .
  • Metabolic interference : Include control experiments with cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Example : A study reported IC₅₀ = 1.2 μM (cancer cells) vs. 8.7 μM (normal cells). Re-evaluate using synchronized cell cycles and ATP-based viability assays to exclude proliferation-rate biases .

How can computational modeling predict the compound’s reactivity and binding modes?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., triazole sulfur for nucleophilic attack) .
  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Key interactions:
    • Dibromo-hydroxyphenyl with hydrophobic pockets.
    • Urea carbonyl with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic analogs .

What experimental designs optimize the compound’s selectivity in biological systems?

Advanced Research Question

  • SAR studies : Synthesize analogs with modified substituents (e.g., replace Br with Cl, vary ethoxy group position) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify and mitigate polypharmacology .
  • Crystallography : Co-crystallize with target proteins to guide structure-based optimization (e.g., halogen bonding with dibromo groups) .

How to address stability challenges (e.g., hydrolysis, oxidation) during storage and biological assays?

Basic Research Question

  • Storage : Lyophilize in amber vials under argon (–20°C) to prevent photodegradation and hydrolysis .
  • Buffered solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze oxidation .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., de-brominated analogs) .

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